![molecular formula C16H12N2O3S B2868145 2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1176721-85-9](/img/structure/B2868145.png)
2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds
Mechanism of Action
Target of Action
Compounds with a thiadiazole scaffold, such as this one, have been known to exhibit various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Therefore, it’s plausible that this compound may interact with a range of biological targets.
Mode of Action
It’s known that thiadiazole derivatives can interact strongly with biomolecules such as proteins and dna . This interaction could potentially lead to changes in the function of these biomolecules, thereby exerting the compound’s biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with thiadiazole derivatives , it’s likely that this compound could influence multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with thiadiazole derivatives , it’s likely that this compound could exert a variety of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 4-phenoxyaniline with thiazole-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
Its combination of a phenoxyphenyl group with a thiazole ring and carboxylic acid functionality provides it with distinct chemical and biological properties that differentiate it from other thiazole derivatives .
Properties
IUPAC Name |
2-(4-phenoxyanilino)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-15(20)14-10-22-16(18-14)17-11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-10H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRSUMGTAWKAPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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